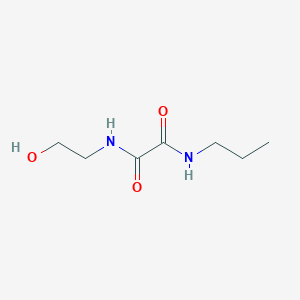![molecular formula C20H25FN6O2 B2743741 8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione CAS No. 887030-02-6](/img/structure/B2743741.png)
8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione is a synthetic compound that is commonly referred to as FPP. This compound has gained a lot of attention in the scientific community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Piperazine Derivatives: Therapeutic and Diagnostic Applications
Therapeutic Uses Piperazine derivatives are extensively studied for their diverse therapeutic applications. These compounds have been found to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and antidiabetic properties. Their flexibility as a chemical scaffold allows for the rational design of molecules aimed at treating various diseases. The structural modification of piperazine rings significantly impacts the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making them potent agents against a broad spectrum of conditions (A. Rathi et al., 2016).
Anticancer Applications Piperazine derivatives play a crucial role in the development of anticancer agents. Their incorporation into molecular designs has led to the discovery of compounds with promising anticancer profiles. The modification of piperazine entities furnishes molecules that can act as central nervous system (CNS) agents, cardio-protective agents, and possess antitumor activity. This demonstrates the compound's versatility in drug discovery for cancer treatment (P. Girase et al., 2020).
Diagnostic and Imaging Applications In the field of diagnostic and imaging, piperazine derivatives are utilized as part of fluorescent chemosensors. These compounds are designed to detect a variety of analytes, including metal ions and neutral molecules, showcasing their high selectivity and sensitivity. The presence of piperazine improves the efficacy of chemosensors, which are pivotal in the development of non-invasive diagnostic tools (P. Roy, 2021).
Antimicrobial and Antitubercular Activities Piperazine derivatives are also significant in the fight against infectious diseases. They exhibit potent antimicrobial and antitubercular activities, including activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. Their structural versatility allows for targeted modification to enhance selectivity and efficacy against a range of pathogens (S. Verma & Sushil Kumar, 2017).
Safety and Hazards
Direcciones Futuras
Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, structure, and potential applications, particularly in the field of medicine. Piperazine derivatives have shown promise in a variety of therapeutic areas, and this compound could potentially contribute to this body of knowledge .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis . This could potentially disrupt various biochemical pathways that rely on nucleotide synthesis, such as DNA replication and RNA transcription.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The inhibition of ENTs by this compound could potentially lead to a decrease in nucleotide synthesis, affecting cellular processes such as DNA replication and RNA transcription . .
Análisis Bioquímico
Biochemical Properties
8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has been found to interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, key components of nucleotide synthesis . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ENTs in an irreversible and non-competitive manner . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of the compound on ENTs could not be washed out, suggesting a long-lasting effect .
Propiedades
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h4-7H,3,8-13H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPIDBAQDQGKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
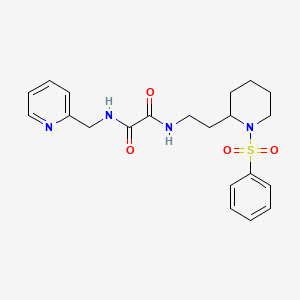
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2743662.png)
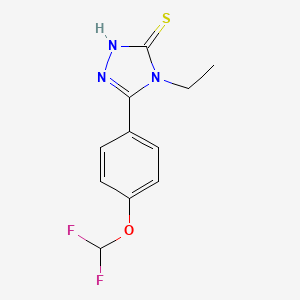
![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)
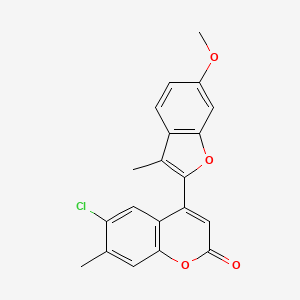
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)
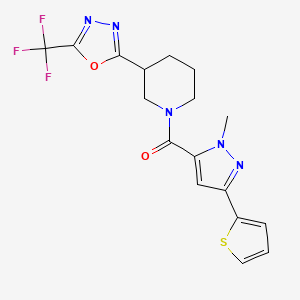

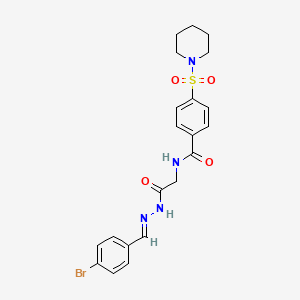
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
